molecular formula C11H10N2O2S B142450 5-(Benzyloxy)-2-thiouracil CAS No. 63204-39-7

5-(Benzyloxy)-2-thiouracil

Cat. No. B142450
CAS RN: 63204-39-7
M. Wt: 234.28 g/mol
InChI Key: XYJYTCCZTNWCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-thiouracil is a chemical compound that is part of the thiouracil family, which are known for their various biological activities. Although the provided papers do not directly discuss 5-(Benzyloxy)-2-thiouracil, they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds is well-documented in the literature. For instance, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally related to thiouracils, has been developed and involves the creation of thiophene, selenophene, and tellurophene homologues . Similarly, 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones, which share a common thiouracil moiety, are synthesized from 6-methyl-2-thiouracil and 1-acyl-2-bromoacetylenes . These methods typically involve heating in solvents like DMF, dioxane, or acetonitrile in the presence of a base such as triethylamine.

Molecular Structure Analysis

The molecular structure of thiouracil derivatives can be complex and is often elucidated using X-ray structural analysis. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established using this technique . The related compounds mentioned in the papers have planar molecular structures and are packed in a herringbone arrangement, which could suggest similar structural characteristics for 5-(Benzyloxy)-2-thiouracil .

Chemical Reactions Analysis

The chemical reactions involving thiouracil derivatives can be quite diverse. The synthesis processes mentioned in the papers involve reactions with acetylenes and the use of bases, indicating that 5-(Benzyloxy)-2-thiouracil could also participate in similar reactions . Additionally, the preparation of nucleosides from related compounds suggests potential for 5-(Benzyloxy)-2-thiouracil to be used in nucleoside synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiouracil derivatives are often characterized by techniques such as cyclic voltammetry (CV) and UV-vis spectra. These methods have been used to elucidate the properties of benzo[1,2-b:4,5-b']dichalcogenophenes . While specific data on 5-(Benzyloxy)-2-thiouracil is not provided, it is reasonable to infer that similar techniques could be applied to determine its electrochemical and optical properties.

Scientific Research Applications

Fluorinated Pyrimidines in Cancer Chemotherapy

Fluorinated pyrimidines, notably 5-Fluorouracil (5-FU), have been pivotal in the chemotherapy of various cancers, particularly those of the breast and gastrointestinal tract. These compounds undergo metabolic activation within cancerous cells, leading to the inhibition of nucleic acid synthesis and subsequent cell death. The clinical utility of 5-FU and its derivatives in palliative care for advanced cancer has been well-established, underlining the significance of fluorinated pyrimidines in oncology (Heidelberger & Ansfield, 1963).

Mechanistic Insights and Pharmacological Developments

Research on the cellular pharmacology of fluorinated pyrimidines has evolved, enhancing our understanding of their mechanism of action and facilitating the development of novel therapeutic strategies. This includes the combination of 5-FU with modulatory agents to improve its efficacy and reduce toxicity, as well as its integration into combination therapies with other anticancer agents (Grem, 2000).

Antifungal Applications

Flucytosine, a related compound, showcases the versatility of fluorinated pyrimidines beyond anticancer applications. It acts as a prodrug, converting into 5-FU within fungal cells and inhibiting RNA and DNA synthesis. This mechanism highlights the potential of fluorinated pyrimidines in treating systemic mycoses in combination with other antifungal agents, despite the risk of resistance development in monotherapy (Vermes, Guchelaar, & Dankert, 2000).

Novel Synthetic Approaches and Applications

Advancements in fluorine chemistry have contributed significantly to the tailored use of fluorinated pyrimidines in cancer treatment. New insights into their interaction with nucleic acids and inhibitory effects on various enzymes offer promising avenues for more precise cancer therapeutics. The development of polymeric fluorinated pyrimidines for personalized medicine further exemplifies the ongoing innovation in this field (Gmeiner, 2020).

properties

IUPAC Name

5-phenylmethoxy-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10-9(6-12-11(16)13-10)15-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYTCCZTNWCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CNC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369494
Record name 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzyloxy)-2-thiouracil

CAS RN

63204-39-7
Record name NSC95992
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95992
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Benzyloxy)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.